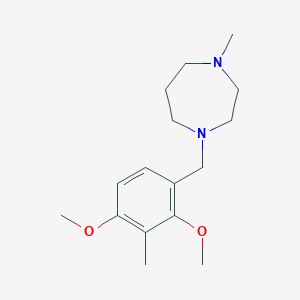
N-benzyl-N'-(2,4-dimethylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-benzyl-N'-(2,4-dimethylphenyl)thiourea and related compounds typically involves the reaction of an isothiocyanate with an amine. These reactions are fundamental in creating thiourea derivatives, offering a straightforward method to introduce different substituents on the thiourea moiety, thereby modifying the compound's physical and chemical properties.
Molecular Structure Analysis
The molecular structure of thiourea derivatives, including N-benzyl-N'-(2,4-dimethylphenyl)thiourea, is characterized by the orientation of substituents around the thiourea core. X-ray diffraction studies provide insights into the molecular conformation, revealing the spatial arrangement of the substituents and their interaction through hydrogen bonding and other non-covalent interactions. These structural features are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions and Properties
Thiourea derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. They can act as nucleophiles in addition reactions, participate in the formation of coordination complexes with metals, and serve as ligands in organometallic chemistry. The reactivity of the thiourea moiety towards electrophiles, such as carbon disulfide, aldehydes, and isothiocyanates, allows for the synthesis of a wide range of sulfur-containing compounds.
Physical Properties Analysis
The physical properties of N-benzyl-N'-(2,4-dimethylphenyl)thiourea, such as melting point, solubility, and crystal structure, are influenced by the nature of the substituents and the molecular conformation. These properties are essential for determining the compound's suitability for specific applications, including its potential as a material in electronic devices, pharmaceuticals, and as a catalyst in chemical reactions.
Chemical Properties Analysis
The chemical properties of thiourea derivatives are largely defined by the electron-donating ability of the nitrogen atoms and the electron-withdrawing effect of the sulfur atom. This combination contributes to the compound's ability to form hydrogen bonds and engage in various chemical reactions. Understanding these properties is crucial for exploring the potential uses of N-benzyl-N'-(2,4-dimethylphenyl)thiourea in synthesis, catalysis, and material science.
- (Usman et al., 2002) - Analysis of molecular structure and chain formation in crystals.
- (Okuniewski et al., 2017) - Study on self-organization and hydrogen-bond formation.
- (Arslan et al., 2006) - Crystal structure and vibrational analysis.
- (Saeed & Parvez, 2005) - Synthesis and characterization including IR, NMR, and mass spectroscopy.
- (Emén et al., 2005) - Antimicrobial activities and metal complex formation.
Propriétés
IUPAC Name |
1-benzyl-3-(2,4-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-12-8-9-15(13(2)10-12)18-16(19)17-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBADLZBOUJWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642652 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Benzyl-3-(2,4-dimethyl-phenyl)-thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-isopropyl-2-(morpholin-4-ylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5647703.png)


![(4aR*,8aR*)-7-[(6-ethoxy-2,3-dihydro-1H-inden-5-yl)methyl]-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5647724.png)
![4-[(2-bromo-4-methylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5647731.png)
![2-[1-(3,4-difluorophenyl)-5-(3,5-difluoropyridin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5647733.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5647743.png)
![N-methyl-3-{[(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5647756.png)
![1,1'-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5647757.png)
![5-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5647763.png)
![3-(3-oxo-3-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}propyl)pyridine](/img/structure/B5647777.png)
![1-[(1-isopropyl-4-piperidinyl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5647802.png)
